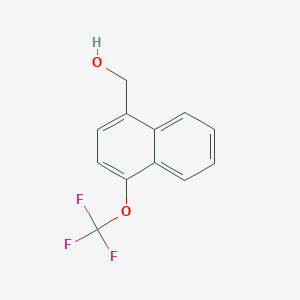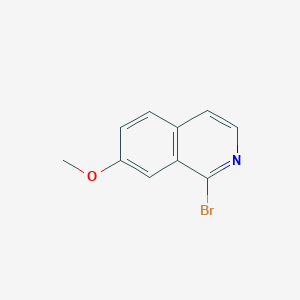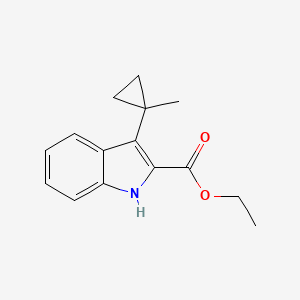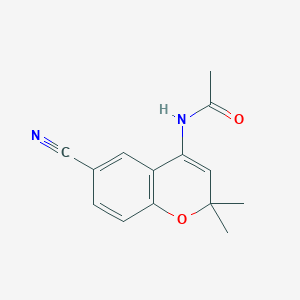
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often employs solvent-free reactions due to their cost-effectiveness and simplicity. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide undergoes various types of reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to yield various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide. The reactions are typically carried out in solvents like DMF (dimethylformamide) and ethanol, often using catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as thiophenes, pyrroles, and oxopyridines .
Applications De Recherche Scientifique
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to form stable intermediates and products through condensation and substitution reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown promise in targeting specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide can be compared with other cyanoacetamide derivatives such as:
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Known for its use in the synthesis of oxopyridine derivatives.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Used in the synthesis of pyrrole derivatives.
The uniqueness of this compound lies in its chromenyl structure, which imparts distinct chemical properties and biological activities compared to other cyanoacetamide derivatives .
Propriétés
Numéro CAS |
89317-02-2 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)16-12-7-14(2,3)18-13-5-4-10(8-15)6-11(12)13/h4-7H,1-3H3,(H,16,17) |
Clé InChI |
ASLDLHGAODLNBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(OC2=C1C=C(C=C2)C#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




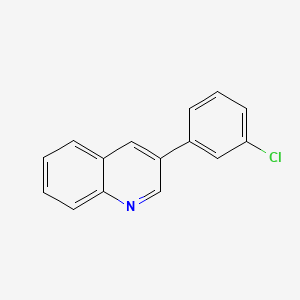
![1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
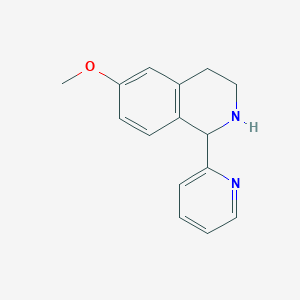
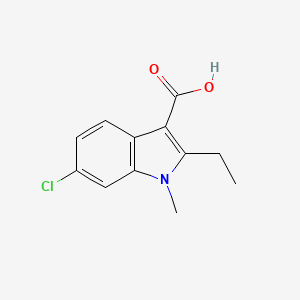
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
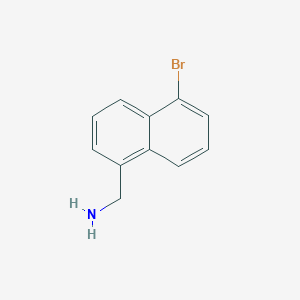
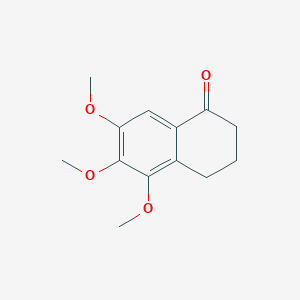
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
